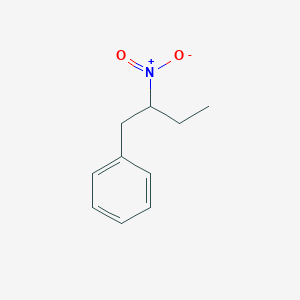

(2-Nitrobutyl)benzene

Description

(2-Nitrobutyl)benzene (C₁₀H₁₃NO₂) is an aromatic compound featuring a nitro (-NO₂) group attached to the second carbon of a butyl chain, which is itself bonded to a benzene ring. This structure imparts unique physicochemical properties, including moderate polarity, lipophilicity, and stability under acidic conditions due to the electron-withdrawing nitro group. Applications of such nitroalkyl aromatics may include industrial preservatives, intermediates in organic synthesis, or stabilizers in fuels and lubricants .

Properties

CAS No. |

61668-44-8 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-nitrobutylbenzene |

InChI |

InChI=1S/C10H13NO2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |

InChI Key |

QQMDKOZWHBWYQI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC1=CC=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Nitrobutyl)benzene can be synthesized through several methods. One common approach involves the nitration of butylbenzene. This process typically requires the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the butyl group.

Industrial Production Methods

In an industrial setting, the production of (2-Nitrobutyl)benzene may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(2-Nitrobutyl)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as chlorine (Cl2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

Oxidation: Nitro derivatives of (2-Nitrobutyl)benzene.

Reduction: Amino derivatives of (2-Nitrobutyl)benzene.

Substitution: Halogenated, nitrated, or sulfonated derivatives of (2-Nitrobutyl)benzene.

Scientific Research Applications

(2-Nitrobutyl)benzene has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: It can be used in studies involving the interaction of nitro compounds with biological systems.

Medicine: Research on its potential pharmacological properties and its role in drug development is ongoing.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Nitrobutyl)benzene involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to various biological effects, including cytotoxicity and mutagenicity. The exact pathways and molecular targets involved in these effects are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (2-Nitrobutyl)benzene with key analogues:

Stability and Reactivity

Acid/Base Stability :

- The nitro group in (2-Nitrobutyl)benzene likely confers resistance to acidic conditions, as seen in nitrated pyrroles and morpholine derivatives . However, stability decreases with additional nitro groups (e.g., dinitrobenzene derivatives) due to increased electron withdrawal and steric strain .

- Comparatively, nitrobenzene exhibits strong acid stability but is susceptible to reduction under basic or reductive conditions (e.g., conversion to aniline) .

Reactivity in Electrophilic Substitution :

Key Research Findings

- Nitro Group Influence : Studies on 2-arylsulfenylpyrroles demonstrate that nitro substituents enhance acid stability while preserving reactivity in electrophilic substitutions. This suggests that (2-Nitrobutyl)benzene could similarly balance stability and functionality .

- Industrial Relevance: The use of 4-(2-Nitrobutyl)morpholine in preservatives underscores the practical value of nitroalkyl aromatics in non-pharmaceutical industries, a niche where (2-Nitrobutyl)benzene may also find applications .

- Structural Trade-offs: Aliphatic nitro groups (as in (2-Nitrobutyl)benzene) offer greater solubility in non-polar media compared to aromatic nitro compounds like nitrobenzene, but may exhibit lower thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.